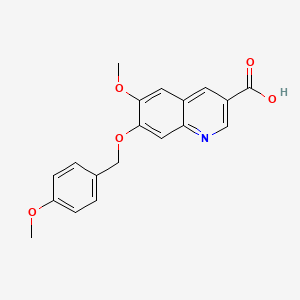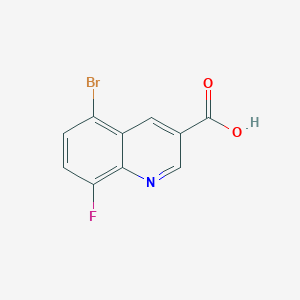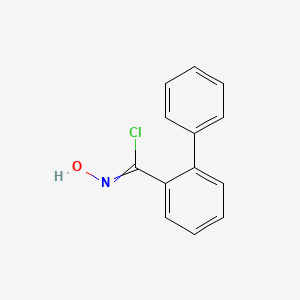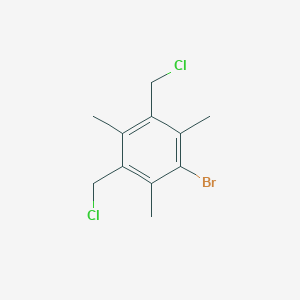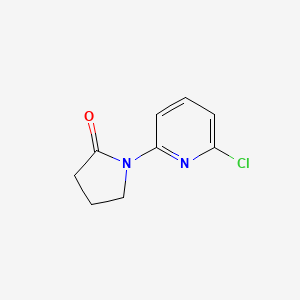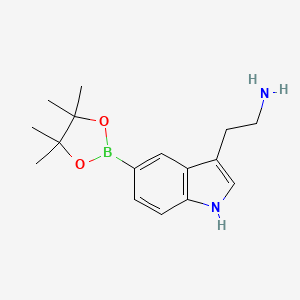
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound. Boronic esters are known for their stability and versatility in organic synthesis, making them valuable intermediates in the development of pharmaceuticals and other fine chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an indole boronic acid is reacted with a pinacol ester under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to form the corresponding borane or boronate species.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Boranes or boronates.
Substitution: N-substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The indole moiety can interact with various biological receptors, influencing signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester with similar reactivity but different aromatic structure.
3-(2-Aminoethyl)-1H-indole-5-boronic Acid: The non-esterified form of the compound, which has different solubility and reactivity properties.
Indole-3-boronic Acid Pinacol Ester: A related compound with a different substitution pattern on the indole ring.
Uniqueness
3-(2-Aminoethyl)-1H-indole-5-boronic Acid Pinacol Ester is unique due to its combination of an indole moiety and a boronic ester group, providing a versatile platform for chemical modifications and biological interactions. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C16H23BN2O2 |
|---|---|
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)12-5-6-14-13(9-12)11(7-8-18)10-19-14/h5-6,9-10,19H,7-8,18H2,1-4H3 |
Clave InChI |
MZARFUHPFVMPKH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




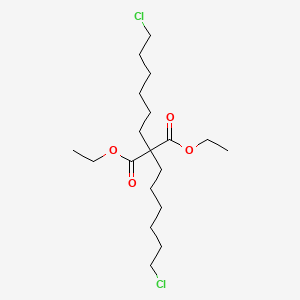

![4,8-Dihydroxy-6H-benzo[c]chromen-6-one](/img/structure/B13697854.png)
